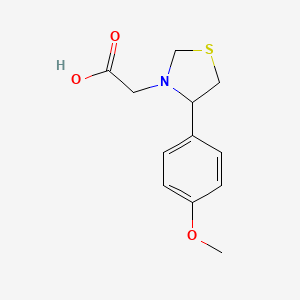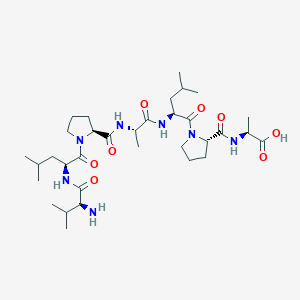
L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- is a complex oligopeptide composed of multiple amino acids. This compound is of significant interest due to its unique sequence and potential applications in various scientific fields. The sequence of amino acids in this compound includes alanine, valine, leucine, and proline, which are known for their roles in protein structure and function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-alanine, is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-valine, is activated and coupled to the deprotected amino group of the previous amino acid.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (L-leucine, L-proline, L-alanine, L-leucine, L-proline).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may utilize liquid-phase peptide synthesis (LPPS) for certain steps to enhance efficiency.
化学反应分析
Types of Reactions
L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the side chains of amino acids like proline and leucine, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target disulfide bonds if present, although this specific peptide does not contain cysteine residues.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
Oxidation: Hydroxylated amino acid derivatives.
Reduction: Reduced forms of any oxidized residues.
Substitution: Modified peptides with altered functional groups.
科学研究应用
L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and structural biology studies.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
作用机制
The mechanism of action of L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s sequence and structure allow it to bind to these targets, modulating their activity. For example, it may inhibit or activate enzymes by mimicking natural substrates or binding to active sites.
相似化合物的比较
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and cell culture.
L-Alanyl-L-tyrosine: Another dipeptide with applications in biochemistry and medicine.
Uniqueness
L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Unlike simpler dipeptides, this oligopeptide can form more complex secondary and tertiary structures, making it valuable for studying protein folding and interactions.
属性
CAS 编号 |
503844-18-6 |
|---|---|
分子式 |
C33H57N7O8 |
分子量 |
679.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C33H57N7O8/c1-17(2)15-22(31(45)40-14-10-12-25(40)29(43)36-21(8)33(47)48)37-27(41)20(7)35-28(42)24-11-9-13-39(24)32(46)23(16-18(3)4)38-30(44)26(34)19(5)6/h17-26H,9-16,34H2,1-8H3,(H,35,42)(H,36,43)(H,37,41)(H,38,44)(H,47,48)/t20-,21-,22-,23-,24-,25-,26-/m0/s1 |
InChI 键 |
MYJQSCPFUXABHG-OLDNPOFQSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |
规范 SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


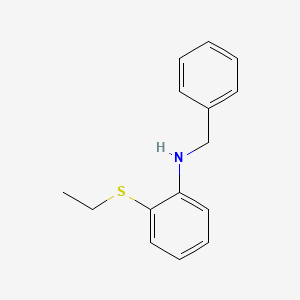

![N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14222371.png)
![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
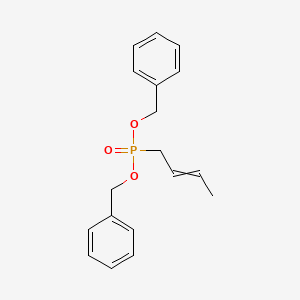
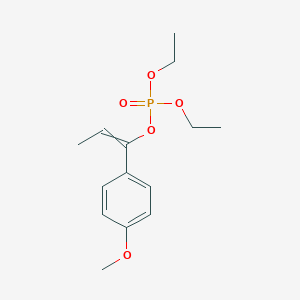

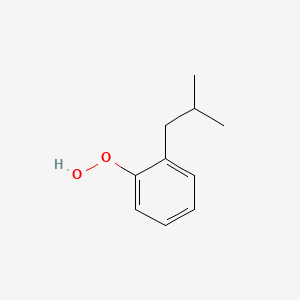
![Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane](/img/structure/B14222409.png)

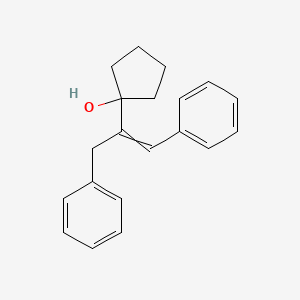
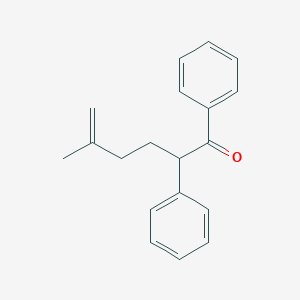
![3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine](/img/structure/B14222427.png)
